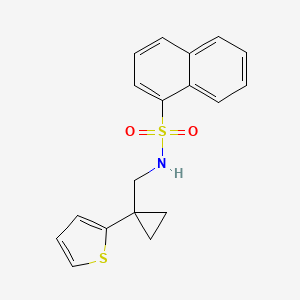

N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide

Description

N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide is a complex organic compound that features a cyclopropyl group attached to a thiophene ring, which is further connected to a naphthalene sulfonamide moiety

Properties

IUPAC Name |

N-[(1-thiophen-2-ylcyclopropyl)methyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S2/c20-23(21,16-8-3-6-14-5-1-2-7-15(14)16)19-13-18(10-11-18)17-9-4-12-22-17/h1-9,12,19H,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTORAYNYJQGSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide typically involves multiple steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an alkene with a carbene precursor under specific conditions.

Attachment to Thiophene: The cyclopropyl group is then attached to the thiophene ring via a Friedel-Crafts alkylation reaction.

Sulfonamide Formation: The final step involves the reaction of the thiophene-cyclopropyl intermediate with naphthalene-1-sulfonyl chloride in the presence of a base to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the thiophene and naphthalene rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Naphthalene-1-sulfonamide: Lacks the cyclopropyl and thiophene groups, making it less versatile in terms of chemical reactivity.

Thiophene-2-sulfonamide:

Cyclopropylmethylamine: Contains the cyclopropyl group but lacks the sulfonamide and naphthalene components.

Uniqueness

N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide is unique due to its combination of structural features, which confer a wide range of chemical reactivity and potential applications. The presence of the cyclopropyl group enhances its stability, while the thiophene and naphthalene rings provide opportunities for diverse chemical modifications.

Biological Activity

N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article explores its biological activity, synthesis, and mechanisms of action based on various studies.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of a naphthalene moiety linked to a sulfonamide group, which is known for its role in various biological activities. The compound's synthesis typically involves the reaction of naphthalene sulfonamide with cyclopropylmethyl thiophene derivatives, utilizing standard organic synthesis techniques.

2.1 Anticancer Properties

Recent studies have highlighted the potent anticancer activity of compounds similar to this compound. For instance, a related compound exhibited significant antiproliferative effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values of 0.51 ± 0.03 µM and 0.33 ± 0.01 µM, respectively .

The mechanism of action appears to involve the inhibition of tubulin polymerization at the colchicine binding site, leading to cell cycle arrest and apoptosis in cancer cells . This is consistent with findings that sulfonamide derivatives can act as effective tubulin inhibitors.

The primary mechanism through which this compound exerts its anticancer effects includes:

- Inhibition of Tubulin Polymerization : Compounds with similar structures have been shown to disrupt microtubule dynamics by binding to tubulin, preventing its polymerization into microtubules.

- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells, as evidenced by increased early and late apoptotic cell populations upon treatment .

3. Comparative Biological Activity

The following table summarizes the IC50 values for various compounds related to this compound against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5c | MCF-7 | 0.51 ± 0.03 | Tubulin polymerization inhibition |

| Compound 5c | A549 | 0.33 ± 0.01 | Tubulin polymerization inhibition |

| Cisplatin | MCF-7 | 11.15 ± 0.75 | DNA crosslinking |

| Tamoxifen | MCF-7 | 14.28 ± 0.40 | Estrogen receptor modulation |

Case Study: In Vitro Evaluation

In a study evaluating the biological activity of various sulfonamide derivatives, this compound was tested alongside other compounds for its antiproliferative effects on MCF-7 and A549 cell lines . The results demonstrated that this compound not only inhibited cell growth effectively but also showed lower cytotoxicity towards normal human cell lines, indicating a favorable therapeutic index.

Case Study: Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with tubulin at the colchicine-binding site . These studies suggest that modifications in the chemical structure could enhance binding affinity and improve anticancer efficacy.

Q & A

Q. What are the key synthetic routes and reaction conditions for preparing N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide?

- Methodological Answer : The synthesis typically involves three main steps: (i) Cyclopropane ring formation : Cyclopropylation of amines using reagents like trimethylsulfoxonium iodide under basic conditions (e.g., NaH) to generate the cyclopropylmethylamine intermediate . (ii) Thiophene coupling : Introduction of the thiophen-2-yl group via Suzuki-Miyaura cross-coupling or nucleophilic substitution, often requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents (e.g., THF or DCM) . (iii) Sulfonamide formation : Reaction of naphthalene-1-sulfonyl chloride with the cyclopropylmethylamine intermediate in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like DCM or THF are used, with purification via column chromatography . Key optimization factors: Temperature (0–25°C), reaction time (6–24 hours), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) significantly impact yields .

Q. How is the compound characterized to confirm its structural integrity and purity?

- Methodological Answer : Characterization employs:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and cyclopropane geometry. Aromatic protons in the naphthalene and thiophene rings appear at δ 7.5–8.5 ppm, while cyclopropane protons resonate at δ 1.2–1.8 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 368.12 for C₁₈H₁₇NO₂S₂) .

- Infrared Spectroscopy (IR) : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ and thiophene C-S bonds at 600–800 cm⁻¹ .

- X-ray crystallography (if applicable): Resolves stereochemistry and non-covalent interactions (e.g., C–H···π interactions in crystal packing) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives like this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) arise from: (i) Structural variations : Minor changes (e.g., cyclopropane vs. piperidine substituents) alter binding to targets like FABP4 or bacterial enzymes. Comparative molecular docking studies using software (e.g., AutoDock) can identify critical interactions . (ii) Assay conditions : Differences in pH, solvent (DMSO concentration), or cell lines (e.g., HEK293 vs. HepG2) affect results. Standardizing protocols (e.g., IC₅₀ measurements at fixed DMSO ≤0.1%) reduces variability . (iii) Purity thresholds : Impurities ≥5% (e.g., unreacted sulfonyl chloride) may artifactually inhibit enzymes. LC-MS purity validation (≥95%) is essential .

Q. How can computational methods guide the optimization of this compound’s metabolic stability?

- Methodological Answer :

- ADMET prediction : Tools like SwissADME predict cytochrome P450 (CYP) metabolism sites. For example, the thiophene ring is prone to oxidation; replacing it with a furan may enhance stability .

- Metabolite identification : LC-MS/MS-based metabolite profiling in microsomal assays identifies labile groups (e.g., cyclopropane ring opening under acidic conditions) .

- Structural modifications : Introducing electron-withdrawing groups (e.g., -CF₃) on the naphthalene ring reduces oxidative degradation .

Q. What experimental designs are recommended for assessing its environmental toxicity?

- Methodological Answer : Follow OECD guidelines: (i) Aquatic toxicity : Daphnia magna acute toxicity tests (48-hour EC₅₀) at concentrations 0.1–100 mg/L. Monitor mortality and mobility . (ii) Soil persistence : OECD 307 biodegradation study under aerobic conditions. HPLC quantifies residual compound over 28 days . (iii) Bioaccumulation : LogP calculation (estimated ~3.5 for this compound) and in vitro assays using fish hepatocytes to measure uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.